molecular formula C2H6O2<br>HOCH2CH2OH B7761250 Ethylene Glycol CAS No. 37225-26-6

Ethylene Glycol

Cat. No.: B7761250
CAS No.: 37225-26-6
M. Wt: 62.07 g/mol
InChI Key: LYCAIKOWRPUZTN-UHFFFAOYSA-N
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Description

Ethylene Glycol: is a colorless, odorless, and sweet-tasting liquid that is widely used in various industrial applications. Its chemical formula is C₂H₆O₂ . This compound is primarily known for its use as an antifreeze in cooling and heating systems, but it also has numerous other applications in the chemical industry.

Mechanism of Action

Target of Action

Ethylene Glycol (EG) primarily targets the liver and kidneys in the body . In the liver, it is metabolized to a variety of more toxic compounds, including glycolic acid and oxalic acid , which cause most of the toxicity . The kidneys are affected due to the formation of calcium oxalate crystals as a result of EG metabolism .

Mode of Action

The toxic mechanism of EG poisoning is mainly due to its metabolites. Initially, EG is metabolized by alcohol dehydrogenase to glycolaldehyde , which is then oxidized to glycolic acid by aldehyde dehydrogenase . The increase in these metabolites may cause encephalopathy or cerebral edema .

Biochemical Pathways

EG is first oxidized by alcohol dehydrogenase to glycoaldehyde , which is then further metabolized to glycolic acid by mitochondrial aldehyde dehydrogenase and cytosolic aldehyde oxidase . Glycolic acid is then metabolized to glyoxylic acid by glycolic acid oxidase or lactate dehydrogenase . This pathway leads to the formation of oxalic acid , which can precipitate with calcium to form calcium oxalate crystals .

Pharmacokinetics

EG is rapidly absorbed from the gastrointestinal tract and slowly absorbed through the skin or lungs . It is metabolized in the liver to a variety of more toxic compounds. In untreated adults, approximately 20% of a dose of EG is excreted unchanged by the kidneys . The volume of distribution is approximately 0.7 L/kg There is evidence for a saturable elimination with linear (first-order) elimination for low-to-moderate plasma concentrations .

Result of Action

The three main systems affected by EG poisoning are the central nervous system , metabolic processes , and the kidneys . The central nervous system is affected early in the course of poisoning as the result of a direct action of EG . Long term outcomes may include kidney failure and brain damage . EG is a small, osmotically active molecule that increases plasma osmolality, and can cause a large osmolal gap .

Action Environment

Environmental factors such as nutritional deficiencies, notably lack of thiamine or pyridoxine (two vitamins that mediate the metabolic detoxification of EG), can influence the action of EG . Concomitant ethanol exposure can decrease or prevent toxicity by preferentially competing for alcohol dehydrogenase, thereby inhibiting transformation of EG to glycoaldehyde .

Biochemical Analysis

Biochemical Properties

Ethylene glycol plays a significant role in biochemical reactions, particularly in its metabolism within the body. The primary enzyme involved in the metabolism of this compound is alcohol dehydrogenase, which catalyzes the oxidation of this compound to glycoaldehyde. Glycoaldehyde is further metabolized by aldehyde dehydrogenase to glycolic acid, which is then converted to glyoxylic acid and finally to oxalic acid. These metabolites interact with various biomolecules, leading to toxic effects. For instance, oxalic acid can bind to calcium ions, forming calcium oxalate crystals that can deposit in tissues and cause damage .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It primarily affects the central nervous system, kidneys, and liver. In the central nervous system, this compound acts as a depressant, leading to symptoms such as ataxia, slurred speech, and drowsiness. In the kidneys, the formation of calcium oxalate crystals can cause acute renal failure. This compound also disrupts cellular metabolism by inhibiting oxidative phosphorylation and cellular respiration, leading to metabolic acidosis .

Molecular Mechanism

The molecular mechanism of this compound toxicity involves its metabolism to toxic metabolites. The initial step is the oxidation of this compound to glycoaldehyde by alcohol dehydrogenase. Glycoaldehyde is then converted to glycolic acid, glyoxylic acid, and oxalic acid. These metabolites inhibit various cellular processes, including oxidative phosphorylation, glucose metabolism, and protein synthesis. The binding of oxalic acid to calcium ions results in the formation of calcium oxalate crystals, which can cause tissue damage and organ failure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound is rapidly absorbed and metabolized, leading to the production of toxic metabolites. Over time, these metabolites accumulate, causing increased toxicity. The stability of this compound in laboratory settings is relatively high, but its metabolites, particularly oxalic acid, can persist and cause long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to chronic kidney damage and other adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild symptoms such as gastrointestinal irritation and central nervous system depression. At high doses, it can lead to severe toxicity, including metabolic acidosis, acute renal failure, and death. The minimum lethal dose of this compound varies among species, with cats being particularly susceptible. For instance, the minimum lethal dose in cats is approximately 1.4 mL/kg, while in dogs, it ranges from 4.4 to 6.6 mL/kg .

Metabolic Pathways

This compound is metabolized through a series of oxidation reactions primarily in the liver. The initial step involves the conversion of this compound to glycoaldehyde by alcohol dehydrogenase. Glycoaldehyde is then oxidized to glycolic acid by aldehyde dehydrogenase. Glycolic acid is further metabolized to glyoxylic acid and finally to oxalic acid. These metabolites can disrupt metabolic pathways, leading to metabolic acidosis and other toxic effects .

Transport and Distribution

This compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is highly water-soluble and is distributed in total body water. The liver metabolizes most of the absorbed this compound, with a small portion excreted unchanged in the urine. The metabolites of this compound, particularly oxalic acid, can accumulate in tissues and cause damage. Transporters and binding proteins play a role in the distribution and localization of this compound and its metabolites within cells and tissues .

Subcellular Localization

The subcellular localization of this compound and its metabolites is crucial for understanding their toxic effects. This compound is primarily metabolized in the liver, where it is converted to toxic metabolites. These metabolites can accumulate in various cellular compartments, including the cytoplasm and mitochondria. The formation of calcium oxalate crystals can occur in the cytoplasm and within organelles, leading to cellular damage and dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylene Glycol is typically synthesized through the hydration of ethylene oxide. The reaction involves the following steps:

    Ethylene Oxide Production: Ethylene is oxidized to produce ethylene oxide.

    Hydration of Ethylene Oxide: Ethylene oxide is then hydrated to produce this compound. This reaction can be catalyzed by either acid or base catalysts.

The overall reaction can be represented as:

C₂H₄O+H₂OC₂H₆O₂\text{C₂H₄O} + \text{H₂O} \rightarrow \text{C₂H₆O₂} C₂H₄O+H₂O→C₂H₆O₂

Industrial Production Methods

In industrial settings, the production of this compound involves the following steps:

    Oxidation of Ethylene: Ethylene is oxidized in the presence of a silver catalyst to produce ethylene oxide.

    Hydration of Ethylene Oxide: The ethylene oxide is then hydrated using either a catalytic or non-catalytic process to produce this compound. The catalytic process typically uses sulfuric acid or phosphoric acid as a catalyst.

Chemical Reactions Analysis

Types of Reactions

Ethylene Glycol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce glycolic acid, glyoxylic acid, and oxalic acid.

    Esterification: It can react with carboxylic acids to form esters.

    Polymerization: this compound can undergo polymerization reactions to form polyesters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Esterification: Carboxylic acids and acid catalysts like sulfuric acid are commonly used.

    Polymerization: Catalysts such as antimony trioxide are used in the polymerization process.

Major Products

    Oxidation: Glycolic acid, glyoxylic acid, and oxalic acid.

    Esterification: this compound esters.

    Polymerization: Polyethylene terephthalate (PET).

Scientific Research Applications

Ethylene Glycol has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and a reagent in various chemical reactions.

    Biology: Used in cryopreservation of biological samples.

    Medicine: Used in the formulation of pharmaceuticals and as a component in some medical devices.

    Industry: Used in the production of antifreeze, coolants, and as a raw material in the manufacture of polyesters and resins.

Comparison with Similar Compounds

Ethylene Glycol can be compared with other similar compounds such as:

    Propylene Glycol: Similar in structure but less toxic and used in food and pharmaceuticals.

    Dithis compound: Has two this compound units and is used in the production of plasticizers and resins.

    Trithis compound: Contains three this compound units and is used as a plasticizer and in air sanitizers.

Uniqueness

This compound is unique due to its high efficiency as an antifreeze and its versatility in various industrial applications. Its ability to form polyesters makes it a valuable compound in the production of plastics.

Properties

IUPAC Name

ethane-1,2-diol
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InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2
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InChI Key

LYCAIKOWRPUZTN-UHFFFAOYSA-N
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Canonical SMILES

C(CO)O
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Molecular Formula

C2H6O2, HOCH2CH2OH, CH2OHCH2OH
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Related CAS

25322-68-3
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DSSTOX Substance ID

DTXSID8020597
Record name Ethylene glycol
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Molecular Weight

62.07 g/mol
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Physical Description

Ethylene glycol is a clear, colorless syrupy liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., Liquid; Water or Solvent Wet Solid, Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 degrees F.]; [NIOSH], Liquid, ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID., Clear, colorless, syrupy, odorless liquid., Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 °F.]
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Boiling Point

387.7 °F at 760 mmHg (NTP, 1992), 197.3 °C, 197.00 to 198.00 °C. @ 760.00 mm Hg, 197 °C, 388 °F
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Flash Point

232 °F (NTP, 1992), 232 °F, 232 °F (111 °C) (closed cup), 111.11 °C c.c., 115 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils, Miscible with water, Solubility in water: miscible, Miscible
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Density

1.115 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1135 g/cu cm AT 20 °C, Bulk density: 9.31 lb/gal (15/15C), Relative density (water = 1): 1.1, 1.11
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Vapor Density

2.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.14
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Vapor Pressure

0.06 mmHg at 68 °F ; 1 mmHg at 127.4 °F (NTP, 1992), 0.05 [mmHg], 0.092 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 6.5, 0.06 mmHg
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Mechanism of Action

Ethylene glycol is metabolized by alcohol dehydrogenase to glycoaldehyde, which is then metabolized to glycolic, glyoxylic, and oxalic acids. These acids, along with excess lactic acid are responsible for the anion gap metabolic acidosis. Oxalic acid readily precipitates with calcium to form insoluble calcium oxalate crystals. Tissue injury is caused by widespread deposition of oxalate crystals and the toxic effects of glycolic and glyoxylic acids.
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Color/Form

Clear, colorless, syrupy, liquid [Note: A solid below 9 degrees F].

CAS No.

107-21-1, 37225-26-6, 25322-68-3
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Melting Point

9 °F (NTP, 1992), -12.69 °C, 4 - 10 °C, -13 °C, 9 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethylene Glycol
Reactant of Route 2
Ethylene Glycol
Reactant of Route 3
Ethylene Glycol
Reactant of Route 4
Ethylene Glycol
Reactant of Route 5
Ethylene Glycol
Reactant of Route 6
Ethylene Glycol

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